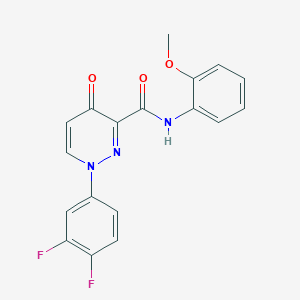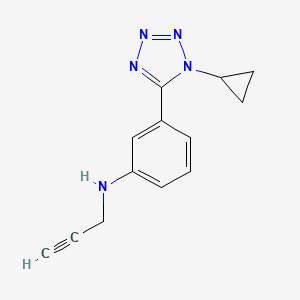![molecular formula C18H28BNO4 B2439647 4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine CAS No. 2246429-21-8](/img/structure/B2439647.png)
4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical substance with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is typically a colorless oily substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound is characterized by a boron atom bonded to two oxygen atoms and two carbon atoms, forming a dioxaborolane ring. This ring is further substituted with four methyl groups .Chemical Reactions Analysis
The HOMO and LUMO energies of this compound have been calculated using the B3LYP/6-311G (2d, p) method . The energy gap between these orbitals can provide an estimate of the chemical stability of the compound .Physical And Chemical Properties Analysis
This compound is a colorless oily substance at room temperature . The boiling point is predicted to be 542.8±50.0 °C and the density is predicted to be 1.25±0.1 g/cm3 .Scientific Research Applications
Synthesis and Medicinal Chemistry
This compound is often used in the synthesis of novel molecules with potential therapeutic applications. For example, researchers have explored derivatives of morpholine and their synthesis for gastrokinetic activity, demonstrating the compound's utility in creating potent and selective gastrokinetic agents (Kato et al., 1991; Kato et al., 1992). These studies indicate the compound's role in enhancing molecular design for improved pharmacological profiles.
Physicochemical Properties and Toxicity Studies
The physicochemical properties, cytotoxicity, and biodegradability of morpholinium salts, including those similar to the queried compound, have been extensively studied. Such research helps in evaluating the environmental impact and safety of these compounds for potential applications in green chemistry and biodegradable materials (Pernak et al., 2011). These studies contribute to the development of safer, more sustainable chemical processes and materials.
Material Science and Engineering
In material science, the compound's derivatives have been investigated for their unique properties, such as thermochromic behavior, which is the ability to change color with temperature. This property is significant for developing smart materials that can indicate temperature changes for various applications, including sensors and displays (Komissarov et al., 1991). The synthesis and characterization of such compounds provide a foundation for new materials with novel properties.
Organic Chemistry and Synthetic Applications
The compound's framework is instrumental in synthesizing various bioactive molecules and intermediates. For instance, research into the synthesis of antimicrobial compounds and muscarinic agonists showcases its role in generating key intermediates for further pharmacological exploration (Kumar et al., 2007). These applications underline the compound's versatility and importance in organic synthesis, offering pathways to new drugs and bioactive molecules.
properties
IUPAC Name |
4-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-17(2)18(3,4)24-19(23-17)14-6-8-15(9-7-14)22-13-16-12-20(5)10-11-21-16/h6-9,16H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOCHHFXYRSDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CN(CCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2439565.png)


![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439572.png)
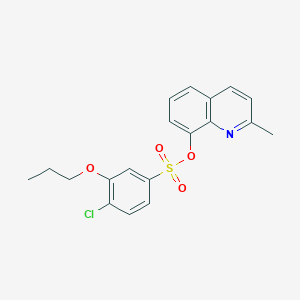

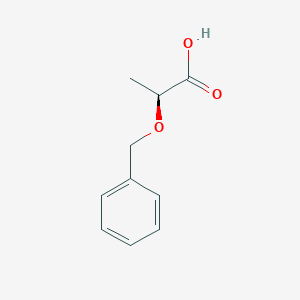
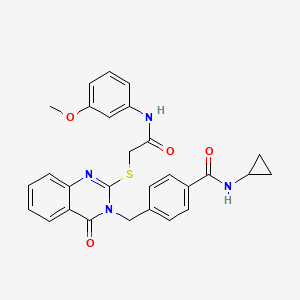
![N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine](/img/structure/B2439579.png)

![[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea](/img/structure/B2439583.png)
![N-[3-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2439584.png)
